

# "effect of stirring speed on fatty amide synthesis conversion rate"

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## Compound of Interest

Compound Name: Stearic acid amide

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## Technical Support Center: Fatty Amide Synthesis

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of stirring speed on the conversion rate of fatty amide synthesis.

### Troubleshooting Guide & FAQs

Q1: Why is my fatty amide synthesis conversion rate unexpectedly low?

A low conversion rate can be attributed to several factors. One critical parameter to investigate is the agitation or stirring speed. In heterogeneous or viscous reaction mixtures, inadequate stirring can lead to poor mixing of reactants, catalyst, and substrates. This creates a "mass transfer limitation," where the reaction rate is limited by how quickly the reactants can come into contact with each other, rather than by the intrinsic kinetics of the reaction. Ensure your stirring speed is sufficient to create a homogeneous reaction mixture.<sup>[1][2]</sup> Other factors to consider include reaction temperature, catalyst concentration, reaction time, and the presence of moisture.

Q2: What is the optimal stirring speed for fatty amide synthesis?

The optimal stirring speed is not a single value but depends heavily on the specific reactants, solvent system, catalyst type, and reactor geometry. The goal is to achieve a speed where the reaction is no longer limited by mass transfer.

- For the synthesis of coco mono-ethanolamide from fatty acid methyl ester (FAME) using a  $\text{ZrCl}_4$  catalyst, an optimal speed was found to be 300 rpm.<sup>[3][4]</sup>
- In the synthesis of stearamide from stearic acid with a  $\text{CaO}$  catalyst, the best conversion was achieved at 250 rpm.<sup>[5]</sup>
- Other studies have used speeds such as 200 rpm and 500 rpm to ensure a homogeneous mixture.<sup>[1][6]</sup>

It is recommended to perform a preliminary experiment varying the stirring speed to determine the optimal range for your specific reaction conditions.

Q3: How can I determine if my stirring speed is sufficient?

You can determine if your stirring is adequate by systematically increasing the speed and monitoring the conversion rate.

- Run the synthesis at a series of increasing stirring speeds (e.g., 150, 200, 250, 300 rpm) while keeping all other parameters constant.
- Plot the conversion rate against the stirring speed.
- You should observe the conversion rate increasing as the stirring speed increases. The point at which the conversion rate plateaus and no longer increases with higher stirring speeds is typically the point where mass transfer limitations have been overcome.<sup>[7]</sup> At this stage, the reaction is considered "kinetically controlled."<sup>[7]</sup>

Q4: I increased the stirring speed, but my conversion rate decreased. Why would this happen?

This counterintuitive result has been observed in specific amidation reactions. In one study on the synthesis of fatty alkanolamide, increasing the stirring speed from 300 rpm to 400 rpm resulted in a decrease in the fatty acid conversion.<sup>[3]</sup> It was concluded that at very high

speeds, the agitation might disrupt the amidation reaction itself.<sup>[3]</sup> This suggests that an optimal range for stirring exists, and excessive speeds can be detrimental.

Q5: My reaction mixture is highly viscous. What issues might I encounter?

High viscosity can significantly hinder proper mixing, leading to severe mass transfer limitations. In such cases, a higher stirring speed and potentially a more powerful mechanical stirrer (as opposed to a simple magnetic stir bar) may be necessary to ensure the mixture remains homogeneous. If the problem persists, consider adjusting the solvent ratio or temperature to reduce viscosity. For instance, in one study, a solvent ratio of 4:1 (v/w FAME) was found to be optimal alongside a specific stirring speed.<sup>[3][4]</sup>

## Data on Stirring Speed vs. Conversion Rate

The following table summarizes quantitative data from various studies on the effect of stirring speed on fatty amide synthesis conversion.

Reactants	Catalyst	Solvent	Stirring Speed (rpm)	FAME Conversion (%)	Reference
Fatty Acid Methyl Ester (from Coconut Oil) + Mono-ethanolamine	ZrCl <sub>4</sub>	tert-Amyl Alcohol	300	~85%	<sup>[3]</sup>
Fatty Acid Methyl Ester (from Coconut Oil) + Mono-ethanolamine	ZrCl <sub>4</sub>	tert-Amyl Alcohol	400	<85%	<sup>[3]</sup>

Reactants	Catalyst	Solvent	Stirring Speed (rpm)	Fatty Acid Conversion (%)	Reference
Lauric Acid + Mono-ethanolamine	CaO	Hexane-Isopropanol	150	Not specified	[5]
Lauric Acid + Mono-ethanolamine	CaO	Hexane-Isopropanol	200	Not specified	[5]
Lauric Acid + Mono-ethanolamine	CaO	Hexane-Isopropanol	250	Not specified	[5]
Stearic Acid + Urea	CaO	Hexane-Isopropanol	250	82.38% (Best)	[5]

## Experimental Protocols

### Protocol 1: Synthesis of Coco Mono-ethanolamide[3][4]

This protocol is based on the work by Masyithah, Z., et al. (2020).

- Materials:
  - Fatty Acid Methyl Ester (FAME) from trans-esterification of coconut oil
  - Mono-ethanolamine
  - Zirconium(IV) chloride (ZrCl<sub>4</sub>) catalyst
  - tert-Amyl alcohol (solvent)
- Methodology:
  - The amidation reaction is carried out in a batch reactor.

- FAME is treated with mono-ethanolamine in the presence of the  $\text{ZrCl}_4$  catalyst and tert-amyl alcohol solvent.
- A key variable, the solvent to FAME ratio, is set (e.g., an optimal ratio of 4:1 v/w was identified).
- The reaction mixture is stirred at a controlled speed. Experiments were conducted at various speeds, including 300 rpm and 400 rpm, to determine the effect on conversion.
- The reaction progress is monitored to determine the percent conversion of FAME.

#### Protocol 2: Synthesis of Lauroyl Ethanolamide and Stearamide[5]

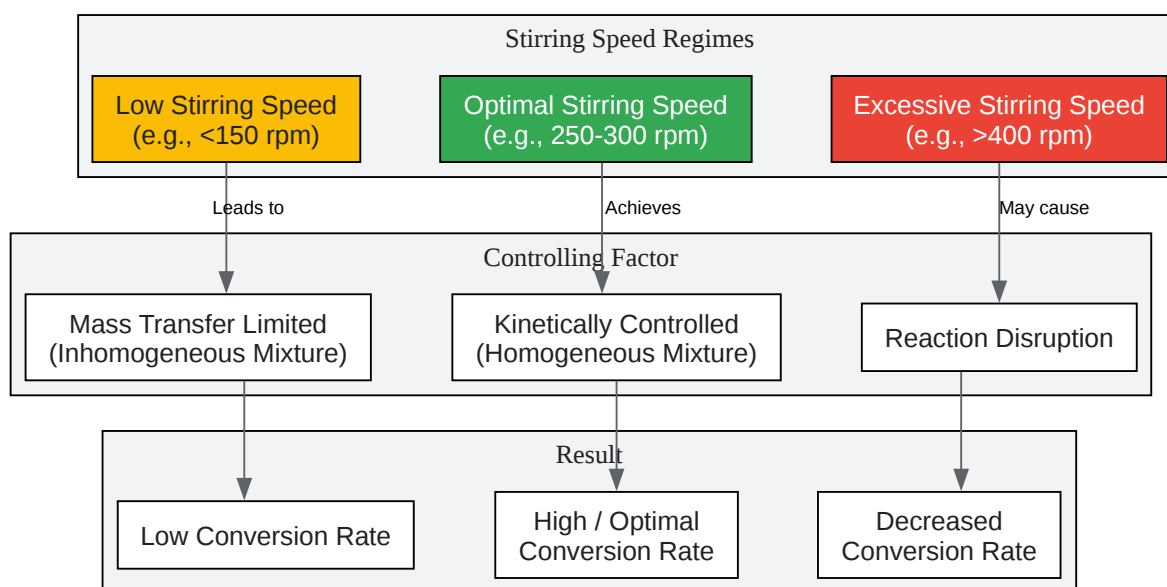
This protocol is based on the work by Masyithah, Z., et al. (2023).

- Materials:
  - Lauric Acid or Stearic Acid
  - Mono-ethanolamine or Urea
  - Calcium Oxide (CaO) catalyst
  - Hexane-Isopropanol mixed solvent (1/1 v/v)
- Methodology:
  - The synthesis is performed in a stirred tank reactor.
  - The fatty acid (Lauric or Stearic) is reacted with the amine source (Mono-ethanolamine or Urea).
  - The CaO catalyst (5% weight) and the hexane-isopropanol solvent are added. The solvent-to-raw material ratio is fixed at 2:1 (v/w).
  - The reaction is conducted at a controlled temperature (e.g., 80°C).

- The effect of stirring speed is observed by running the reaction at different speeds, specifically 150, 200, and 250 rpm.
- Samples are taken at regular intervals (e.g., every hour for 4 hours) to determine the conversion of the fatty acid.

## Logical Workflow

The following diagram illustrates the relationship between stirring speed and the controlling factors of the reaction rate, ultimately affecting the final conversion.



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Caption: Relationship between stirring speed, reaction control, and conversion rate.

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